molecular formula C18H15ClN2O4 B2928564 (2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide CAS No. 1327170-02-4

(2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide

Cat. No. B2928564
CAS RN: 1327170-02-4
M. Wt: 358.78
InChI Key: FFQLUDNJZHSBRP-UZYVYHOESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide, also known as CMF-019, is a synthetic compound that has been of great interest in scientific research due to its potential therapeutic applications. This compound belongs to the class of chromene derivatives and has been found to exhibit a wide range of biological activities. In

Mechanism of Action

The exact mechanism of action of (2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory process. It has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been found to reduce the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, it has been shown to have anti-viral activity against certain viruses such as hepatitis C virus (HCV).

Advantages and Limitations for Lab Experiments

One of the advantages of using (2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide in lab experiments is its wide range of biological activities. This makes it a versatile compound that can be used in a variety of research areas. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on (2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its anti-viral activity, which may have implications for the treatment of viral infections such as HCV. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other areas of research.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential therapeutic applications. It exhibits a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral activities. While its exact mechanism of action is not fully understood, it has been suggested to act by inhibiting the activity of certain enzymes involved in the inflammatory process and inducing apoptosis in cancer cells. Future research on this compound may lead to the development of new treatments for a variety of diseases.

Synthesis Methods

The synthesis of (2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide involves the condensation of 5-chloro-2-methoxyaniline with 8-methoxy-2H-chromen-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain the final compound.

Scientific Research Applications

(2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral activities. It has also been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

2-(5-chloro-2-methoxyphenyl)imino-8-methoxychromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O4/c1-23-14-7-6-11(19)9-13(14)21-18-12(17(20)22)8-10-4-3-5-15(24-2)16(10)25-18/h3-9H,1-2H3,(H2,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFQLUDNJZHSBRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)N=C2C(=CC3=C(O2)C(=CC=C3)OC)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.